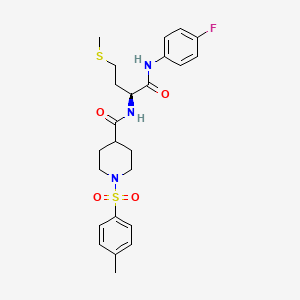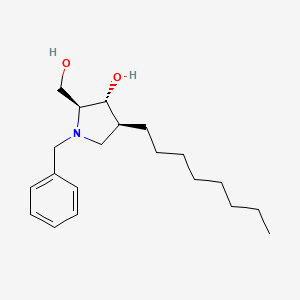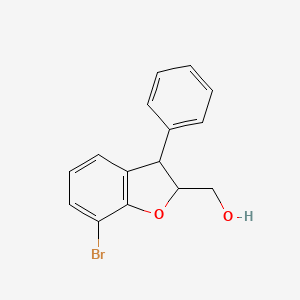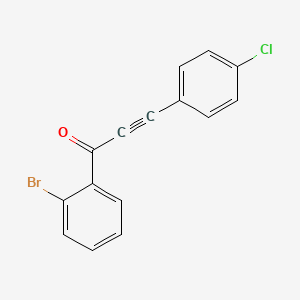![molecular formula C13H17NO4 B15172412 (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid CAS No. 1019389-98-0](/img/structure/B15172412.png)
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a (2-methylpropoxy)carbonyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and 2-methylpropyl chloroformate.
Reaction Conditions: The phenylacetic acid is first reacted with 2-methylpropyl chloroformate in the presence of a base such as triethylamine to form the (2-methylpropoxy)carbonyl derivative.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: The parent compound, which lacks the (2-methylpropoxy)carbonyl and amino groups.
(4-Aminophenyl)acetic Acid: Similar structure but without the (2-methylpropoxy)carbonyl group.
(4-{[(2-Methylpropoxy)carbonyl]amino}benzoic Acid): Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is unique due to the presence of both the (2-methylpropoxy)carbonyl and amino groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1019389-98-0 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-18-13(17)14-11-5-3-10(4-6-11)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
InChI 键 |
TWBICOOAQQAMTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)


